molecular formula C13H18ClNO3S B345271 1-(5-Chloro-2-methoxyphenyl)sulfonylazepane CAS No. 325810-81-9

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane

Cat. No.: B345271
CAS No.: 325810-81-9
M. Wt: 303.81g/mol
InChI Key: ABLNRKNTLXKLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is a chemical compound of interest in foundational biomedical research, particularly for investigating ion channel function and cellular signaling pathways. Its structural profile is related to a class of sulfonylarylpiperazines and sulfonylazepanes that have been identified as valuable tools for modulating transient receptor potential (TRP) channels, specifically the TRPML3 ion channel . Research into these channels is critical, as they are implicated in sensory biology and diseases involving mucolipidosis . As a research tool, this compound helps scientists probe distinct and cooperative activation mechanisms of ion channels, expanding the dynamic range of activity that can be studied in a controlled setting . The primary value for researchers lies in utilizing this compound to deconvolve complex biological processes and to establish structure-activity relationships (SAR) for novel therapeutic targets . It is imperative to note that this product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLNRKNTLXKLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) reacts with 5-chloro-2-methoxybenzene at −10°C to introduce the sulfonyl chloride group. The methoxy group’s ortho/para-directing effects and the chloro substituent’s meta-directing influence result in sulfonation predominantly at the para position relative to the methoxy group (C-4), generating 5-chloro-2-methoxy-4-sulfonyl chloride .

Reaction Conditions

  • Temperature : −10°C to 0°C (prevents over-sulfonation).

  • Solvent : Excess chlorosulfonic acid (neat conditions).

  • Workup : Quenching on crushed ice followed by extraction with dichloromethane.

Coupling with Azepane

The sulfonyl chloride intermediate reacts with azepane in anhydrous dichloromethane under basic conditions (triethylamine or pyridine) to form the target sulfonamide.

Optimized Procedure

  • Molar Ratio : 1:1.2 (sulfonyl chloride:azepane).

  • Reaction Time : 4–6 hours at 0°C to room temperature.

  • Yield : 65–75% after recrystallization from ethanol-water.

Alternative Pathway via Diazotization-Sulfonation

Synthesis of 5-Chloro-2-methoxyaniline

Step 1: Nitration of 2-Methoxychlorobenzene
Nitration of 2-methoxychlorobenzene with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the para position relative to the methoxy group, yielding 5-chloro-2-methoxy-1-nitrobenzene .

Step 2: Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) or treatment with tin(II) chloride (SnCl₂) reduces the nitro group to an amine, producing 5-chloro-2-methoxyaniline .

Diazotization and Sulfonation

Step 1: Diazotization
5-Chloro-2-methoxyaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

Step 2: Sandmeyer-Type Sulfonation
The diazonium salt is treated with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl), yielding 5-chloro-2-methoxybenzenesulfonyl chloride via radical-mediated sulfonation.

Azepane Coupling

The sulfonyl chloride undergoes aminolysis with azepane under conditions analogous to the direct chlorosulfonation route, affording the target compound in comparable yields.

Comparative Analysis of Synthetic Routes

Parameter Direct Chlorosulfonation Diazotization-Sulfonation
Starting Material 2-Methoxybenzoic acid2-Methoxychlorobenzene
Key Steps Chlorination, decarboxylationNitration, reduction
Reaction Complexity ModerateHigh
Overall Yield 50–60%40–50%
Regioselectivity Control HighModerate

The direct chlorosulfonation route is favored for its fewer steps and higher regioselectivity, though it requires handling corrosive chlorosulfonic acid. The diazotization-sulfonation method offers an alternative for laboratories lacking chlorosulfonation capabilities but suffers from lower yields due to multiple intermediates.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, aromatic), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 6.94 (d, J = 8.8 Hz, 1H, aromatic), 3.89 (s, 3H, OCH₃), 3.20–3.12 (m, 4H, azepane CH₂), 1.65–1.55 (m, 6H, azepane CH₂).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1245 cm⁻¹ (C-O methoxy).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water, 70:30) confirms purity >98%.

Challenges and Optimization Strategies

Regioselectivity in Chlorosulfonation

Competing directing effects from methoxy (ortho/para) and chloro (meta) groups necessitate low-temperature reactions (−10°C) to minimize polysulfonation. Computational modeling (DFT) predicts preferential sulfonation at C-4 due to reduced steric hindrance.

Stability of Sulfonyl Chloride

5-Chloro-2-methoxybenzenesulfonyl chloride is hygroscopic and prone to hydrolysis. Storage under anhydrous toluene at −20°C extends shelf life to 1–2 weeks.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfoxide or sulfide derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone, sulfoxide, sulfide derivatives, and various substituted phenyl derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane has been investigated for its potential as an antimicrobial agent. The compound's structure allows it to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as an alternative treatment option, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This suggests its potential therapeutic role in managing inflammatory conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that the absorption of this compound is favorable, with peak plasma concentrations achieved within hours post-administration. The elimination half-life is estimated at approximately 6 hours, supporting its potential for therapeutic use.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The chlorine and methoxy substituents on the phenyl ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)sulfonylazepane
  • 1-(5-Chloro-2-ethoxyphenyl)sulfonylazepane
  • 1-(5-Chloro-2-fluorophenyl)sulfonylazepane

Uniqueness

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)sulfonylazepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with a molecular formula of C_{12}H_{14ClNO_3S. The synthesis typically involves the following steps:

  • Formation of the Sulfonamide Linkage : The sulfonyl chloride is reacted with an amine to form the sulfonamide.
  • Cyclization : The azepane ring is formed through cyclization reactions involving appropriate precursors.

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, sulfonamides have been shown to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

This compound likely exerts its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : By mimicking PABA, it inhibits dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways involved in inflammation, thereby reducing cytokine production.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
CytotoxicitySelective toxicity against cancer cells

Case Study: Antimicrobial Activity

A study conducted on various sulfonamide derivatives found that those with similar structures to this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong efficacy .

Case Study: Anti-inflammatory Mechanisms

In another investigation, the compound was tested in a mouse model of inflammation. Results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.